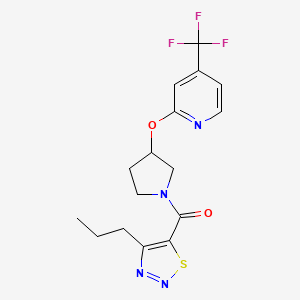

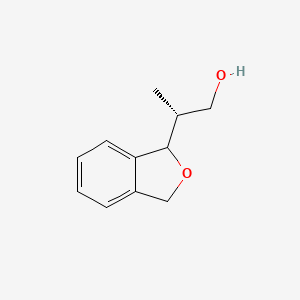

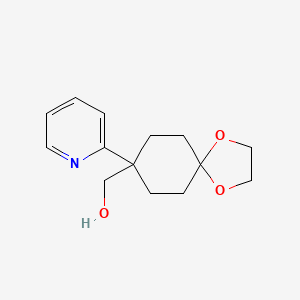

![molecular formula C23H25N7O3 B2889965 N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 1021123-15-8](/img/structure/B2889965.png)

N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of piperazine, which is a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The attachment of the anisole and N-ethyl-pyridin-2-amine groups to the piperazine ring are +anti-periplanar .

Synthesis Analysis

The synthesis of this compound involves variations in the spacer and the aryl moiety, leading to N-alkylated 1-(2-methyoxyphenyl)piperazines with markedly improved affinity and selectivity .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups attached to the piperazine ring. An intra-molecular C-H⋯O interaction occurs .Physical and Chemical Properties Analysis

The compound has a molecular weight of 459.0 g/mol . It has one hydrogen bond donor count and five hydrogen bond acceptor counts .Wissenschaftliche Forschungsanwendungen

Serotonin Receptor Interaction

Research demonstrates the utility of compounds structurally similar to "N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide" in delineating and investigating serotonin (5-HT) receptors in the human brain. Specifically, radioligands like [11C]WAY-100635 have facilitated the first detailed mapping of 5-HT1A receptors, highlighting the compound's potential in psychiatric and neurological disorder studies (Pike et al., 1995).

Metabolic Characterization

Further investigations into the metabolism of similar compounds have provided insights into their biotransformation, including rapid metabolism to more polar compounds, which is crucial for developing biomathematical models for receptor-binding parameters in PET studies (Osman et al., 1996).

Enhanced PET Imaging Contrast

The use of carbon-11 labeling in compounds structurally related to "this compound" has shown to provide superior signal contrast in PET studies of 5-HT1A receptors, offering a promising avenue for more precise brain imaging and receptor activity assessment (Pike et al., 1996).

Novel Applications in Drug Design

The anxiolytic-like effects of related arylpiperazine derivatives, evident in behavioral and biochemical studies, suggest potential therapeutic applications in treating anxiety disorders. These effects are mediated through interactions with benzodiazepine and nicotinic pathways, underscoring the compound's relevance in the development of new anxiolytic drugs (Brito et al., 2017).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of similar compounds is crucial for drug development. Studies on compounds like BMS-690514 reveal insights into absorption, metabolism, and excretion patterns, which are vital for optimizing therapeutic efficacy and safety (Christopher et al., 2010).

Wirkmechanismus

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other (usually larger) molecules. In this case, the compound binds to the D4 dopamine receptor, thereby influencing its function. The compound’s mode of action is similar to that of drugs of abuse such as amphetamines, which inhibit the reuptake and induce the release of monoamine neurotransmitters .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its influence on dopaminergic signaling. By acting as a ligand for the D4 dopamine receptor, it could modulate the function of this receptor and thereby influence the activity of dopaminergic neurons .

Biochemische Analyse

Biochemical Properties

This compound has been found to interact with acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . It acts as an AChE inhibitor, thereby increasing acetylcholine levels, which is crucial for cognitive functions . It also shows affinity towards alpha1-adrenergic receptors, which are significant targets for various neurological conditions treatment .

Cellular Effects

The compound’s interaction with AChE and alpha1-adrenergic receptors can influence various cellular processes. By inhibiting AChE, it can affect cholinergic transmission, which is vital for cognitive functions . Its interaction with alpha1-adrenergic receptors can impact smooth muscle contraction in blood vessels, lower urinary tract, and prostate .

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with biomolecules such as AChE and alpha1-adrenergic receptors . It acts as an AChE inhibitor, showing competitive inhibition . It also shows alpha1-adrenergic affinity, indicating potential binding interactions with these receptors .

Temporal Effects in Laboratory Settings

Its inhibitory effects on AChE and interactions with alpha1-adrenergic receptors suggest potential long-term impacts on cellular function .

Metabolic Pathways

Its interaction with AChE suggests a role in the cholinergic pathway

Transport and Distribution

Its interactions with AChE and alpha1-adrenergic receptors suggest potential effects on its localization or accumulation .

Eigenschaften

IUPAC Name |

N-[2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N7O3/c1-32-18-6-4-17(5-7-18)28-10-12-29(13-11-28)21-19-15-27-30(22(19)26-16-25-21)9-8-24-23(31)20-3-2-14-33-20/h2-7,14-16H,8-13H2,1H3,(H,24,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNMSNAKXAYQCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

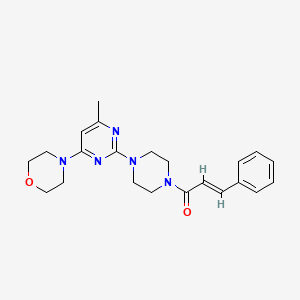

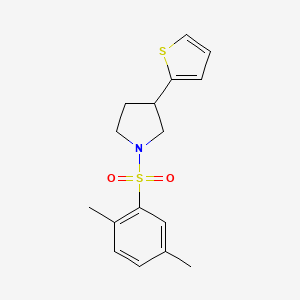

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2889886.png)

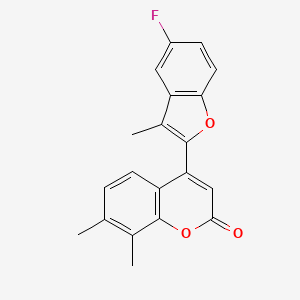

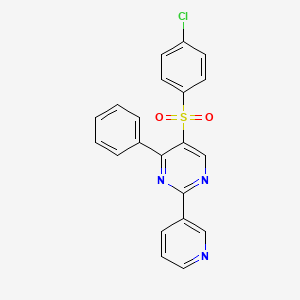

methanone](/img/structure/B2889887.png)

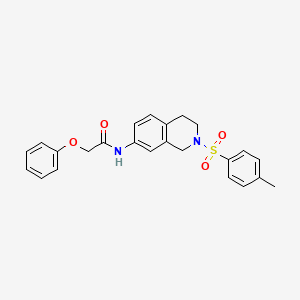

![Ethyl 7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2889894.png)

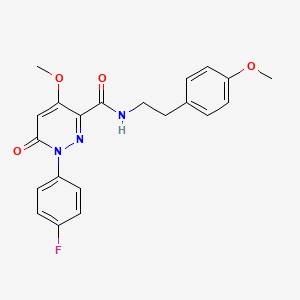

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2889901.png)